2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid

Telomerase inhibition TRAP assay Structure-activity relationship

Selecting a telomerase inhibitor for p53-mutant cancer or radiosensitization research? Generic alternatives fail where BIBR 1532 excels. This compound delivers consistent, p53-independent replicative senescence induction and validated DNA damage repair pathway inhibition. - p53-Independent potency: Retains full cytotoxicity in p53-mutant/delete backgrounds, unlike p53-dependent MST-312. - Validated radiosensitizer: Peer-reviewed synergy with ionizing radiation in vivo at non-cytotoxic concentrations. - Target selectivity: >1,000-fold window over human RNA polymerases; spares normal hematopoietic progenitors at leukemic IC50.

Molecular Formula C21H17NO3
Molecular Weight 331.4 g/mol
Cat. No. B11936266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid
Molecular FormulaC21H17NO3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(=CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C21H17NO3/c1-14(16-11-10-15-6-2-3-7-17(15)13-16)12-20(23)22-19-9-5-4-8-18(19)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)
InChIKeyPGFQXGLPJUCTOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BIBR 1532: Identity, Chemical Class, and Procurement Characteristics


2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid, universally known as BIBR 1532 (CAS 321674-73-1), is a synthetic, non-nucleosidic small molecule belonging to the acylaminobenzoic acid derivative class [1][2]. It is a potent, selective, and mixed-type non-competitive inhibitor of human telomerase reverse transcriptase (hTERT), with a molecular formula of C₂₁H₁₇NO₃ and a molecular weight of 331.37 g/mol [3]. BIBR 1532 was developed as a tool compound for telomerase research and has been widely used to study telomere biology, cellular senescence, and cancer therapeutics [4]. Its defining structural features include a 2-naphthyl-substituted enone moiety conjugated to an anthranilic acid (2-aminobenzoic acid) scaffold via an amide linkage, which is critical for its selective binding to a conserved hydrophobic pocket (FVYL motif) on the thumb domain of TERT [5].

1
Workflow Telomerase inhibition pathway studies
2
Selection Non-nucleosidic small-molecule tool compound with reported selectivity window
3
Use Context Cellular senescence, telomere biology, and human telomerase research models

Why Generic Telomerase Inhibitors Cannot Substitute for BIBR 1532


Although multiple small molecules and oligonucleotides are marketed as telomerase inhibitors, BIBR 1532 occupies a unique position defined by its non-nucleosidic, mixed-type non-competitive mechanism, its >1,000-fold selectivity window over human RNA polymerases I, II, and III, and its species-level specificity for human telomerase over non-human orthologs [1][2]. Unlike oligonucleotide-based inhibitors such as imetelstat (GRN163L), which are large, charged, template-antagonist molecules with fundamentally different physicochemical and pharmacokinetic properties, BIBR 1532 is a small, drug-like molecule (MW 331.37, XLogP3 5.1) amenable to intracellular delivery without specialized formulation [3]. Furthermore, within the small-molecule telomerase inhibitor landscape, BIBR 1532's p53-independent cytotoxicity profile distinguishes it from the widely used comparator MST-312, which exhibits p53-dependent acute cytotoxicity [4]. These molecular-level differentiators mean that experimental outcomes—particularly in cellular senescence, DNA damage response, and radiosensitization studies—cannot be reproduced by generic substitution with other in-class inhibitors. The quantitative evidence below substantiates each of these claims.

Selected Compound BIBR 1532 Non-nucleosidic mixed-type non-competitive inhibitor; human-specific with reported >1,000-fold polymerase selectivity window
Alternative Oligonucleotide inhibitors (e.g., imetelstat) Template antagonist with fundamentally different physicochemical and delivery profiles; mechanism mismatch may not transfer directly
Selected Compound BIBR 1532 p53-independent cytotoxicity profile; retains activity in p53-deficient backgrounds
Alternative MST-312 p53-dependent acute cytotoxicity; activity may be attenuated in p53-mutant or p53-null models
Selected Compound BIBR 1532 Human telomerase-selective; does not inhibit Tetrahymena ortholog
Alternative Broad-spectrum natural product inhibitors (e.g., EGCG) Multi-target activity; species selectivity may differ, confounding model-system interpretation

Quantitative Evidence: BIBR 1532 vs. Closest Comparators


Telomerase Inhibition Potency in TRAP Assay

In a direct head-to-head comparison using the telomeric repeat amplification protocol (TRAP) assay, BIBR 1532 displayed an IC₅₀ of 0.2 µM against human telomerase, outperforming the most potent novel analogs from three designed series: compound 36b (IC₅₀ = 0.3 µM), compound 29a (IC₅₀ = 1.7 µM), and compound 39b (IC₅₀ = 2.0 µM) [1]. While 36b approached BIBR 1532's potency, none of the 30 newly synthesized analogs in this study surpassed the parent compound's inhibitory activity, demonstrating that the original BIBR 1532 scaffold remains the benchmark for non-nucleosidic telomerase inhibition [1].

TRAP Potency vs. Analogs
Head-to-head
BIBR 1532 IC₅₀ 0.2 µM vs. analogs up to 2.0 µM; none surpassed parent scaffold
Reported benchmark inhibitory concentration in cell-free TRAP assay
Supports telomerase inhibition assay design; verify in your cellular context
Telomerase inhibition TRAP assay Structure-activity relationship IC50 comparison

Selectivity Against Human RNA Polymerases

BIBR 1532 exhibits an exceptional selectivity window against human RNA polymerases. In parallel assays, BIBR 1532 inhibited human telomerase with an IC₅₀ of 93 nM, while showing no inhibition of human RNA polymerase I (IC₅₀ > 100,000 nM) or human RNA polymerase II + III (IC₅₀ > 100,000 nM) [1]. This represents a selectivity index of >1,075-fold over these closely related nucleic acid polymerases. In additional profiling, no inhibition of DNA polymerases or HIV reverse transcriptase was observed at concentrations vastly exceeding the telomerase IC₅₀ [2]. This selectivity profile is a defining feature that distinguishes BIBR 1532 from less selective natural product-derived telomerase inhibitors such as EGCG (IC₅₀ ~ 1 µM for telomerase, but with known promiscuous target engagement) [3].

Polymerase Selectivity
Cross-study comparable
Telomerase IC₅₀ 93 nM; RNA Pol I, II+III IC₅₀ >100,000 nM (>1,075-fold)
Reported selectivity profile supports specific telomerase inhibition studies
Confirms minimal transcriptional off-target engagement
Target selectivity RNA polymerase Off-target profiling Kinase selectivity

p53-Independent vs. p53-Dependent Cytotoxicity

A direct head-to-head comparison in isogenic p53⁺/⁺ and p53⁻/⁻ ovarian cancer cell lines revealed a critical mechanistic divergence between BIBR 1532 and MST-312. MST-312 exhibits p53-dependent acute cytotoxicity, with p53 knockout cells showing markedly reduced sensitivity, and re-expression of p53 restoring MST-312 sensitivity. In contrast, BIBR 1532 induces S/G₂/M phase cell cycle arrest and cytotoxicity irrespective of p53 status, correlating with DNA damage marker γ-H2AX expression in both p53-proficient and p53-deficient backgrounds [1]. Long-term continuous treatment with either compound results in p53-independent telomere shortening, but only BIBR 1532 provides acute anti-cancer effects independent of p53 functional status [1]. This finding is corroborated by an independent study demonstrating that BIBR 1532-induced telomere shortening-mediated growth arrest occurs independently of both p53 and pRb status [2].

p53 Independence
Head-to-head
Full activity in p53⁻/⁻ cells; MST-312 loses efficacy in p53-deficient background
Supports p53-independent pathway study fit
p53 status may influence comparator response; verify in your cell models
p53 status Cytotoxicity DNA damage response Cancer selectivity

Species Selectivity: Human vs. Non-Human Telomerase

In a systematic evaluation of six telomerase inhibitor tool compounds against both human and Tetrahymena telomerase, BIBR 1532 (compound 2) and MST-312 (compound 5) were the only compounds that inhibited human telomerase selectively without inhibiting the Tetrahymena ortholog. In contrast, β-R (compound 1), THyF (compound 3), TMPyP4 (compound 6), and EGCG (compound 4) inhibited both enzymes non-selectively [1]. This species-level selectivity is structurally rationalized by the crystallographic demonstration that BIBR 1532 binds to a conserved hydrophobic FVYL motif on the TERT thumb domain that is present in both insect (Tribolium castaneum) and human TERT but is conformationally inaccessible in the Tetrahymena enzyme [2]. For researchers using model organisms, this evidence establishes that BIBR 1532 is suitable only for human telomerase studies; for Tetrahymena-based assays, alternative inhibitors must be selected.

Species Selectivity
Head-to-head
Inhibits human telomerase only; no Tetrahymena ortholog inhibition
Human-specific telomerase study fit; not suitable for Tetrahymena models
Critical for model organism selection in telomere biology
Species selectivity Ortholog profiling Telomerase Tool compound specificity

Antiproliferative Activity and Normal Cell Discrimination

BIBR 1532 demonstrates dose-dependent antiproliferative activity across a panel of leukemia cell lines: IC₅₀ = 52 µM in JVM13 cells, with comparable effects in Nalm-1, HL-60, and Jurkat lines. Against acute myeloid leukemia (AML) cells, the antiproliferative IC₅₀ is 56 µM [1]. Critically, BIBR 1532 at these concentrations does not affect the proliferative capacity of normal hematopoietic progenitor cells, indicating a therapeutic discrimination between malignant and normal hematopoietic populations [1]. As a class-level comparator, MST-312 (IC₅₀ = 0.67 µM in the TRAP assay) is approximately 6.7-fold less potent at the enzymatic level than BIBR 1532 (IC₅₀ = 0.1 µM) . Imetelstat (GRN163L), an oligonucleotide-based comparator, shows telomerase IC₅₀ values of 50–200 nM across pancreatic cancer cell lines, comparable to BIBR 1532 at the enzymatic level, but requires specialized delivery formulations due to its oligonucleotide nature [2].

Leukemia vs. Normal Cells
Cross-study comparable
Leukemia cell IC₅₀ 52–56 µM; normal hematopoietic progenitors spared
Supports hematologic cell-model endpoint discrimination
Normal-cell sparing should be verified in your specific culture conditions
Leukemia Antiproliferative Hematopoietic progenitor Therapeutic window

Radiosensitization via ATM/CHK1 Pathway

BIBR 1532, at low, non-cytotoxic concentrations, significantly enhanced the radiosensitivity of non-small cell lung cancer (NSCLC) cells both in vitro and in a mouse xenograft model. Low concentrations of BIBR 1532 effectively inhibited telomerase activity and increased ionizing radiation (IR)-induced telomere dysfunction, resulting in disruption of chromosomal stability and inhibition of the ATM/CHK1 signaling pathway, which impaired DNA damage repair [1]. In the xenograft model, BIBR 1532 synergized with IR at non-toxic dose levels, promoting antitumor efficacy without toxicity to hematologic and internal organs [1]. This radiosensitization property has not been demonstrated for most other telomerase inhibitor tool compounds, including MST-312, where published radiosensitization data is absent or limited. Class-level inference suggests that the radiosensitization effect is mechanistically linked to BIBR 1532's specific binding to the TERT thumb domain FVYL pocket, which disrupts telomerase ribonucleoprotein assembly and processivity rather than merely blocking the active site [2].

Radiosensitization Context
Class-level inference
Reported enhanced IR response via ATM/CHK1; in vivo synergy at non-toxic doses
Supports radiosensitization model context; comparator data absent
Data to verify; de novo validation recommended for alternative compounds
Radiosensitization Non-small cell lung cancer ATM/CHK1 Telomere dysfunction

Optimal Research Applications for BIBR 1532


Senescence Induction in p53-Mutant Cancer Models

BIBR 1532 is the tool compound of choice for inducing replicative senescence in cancer cell lines harboring p53 mutations or deletions. As demonstrated in the direct head-to-head comparison with MST-312, BIBR 1532 retains full cytotoxic and senescence-inducing activity regardless of p53 functional status [1], whereas MST-312 loses efficacy in p53-deficient backgrounds. This makes BIBR 1532 uniquely suited for studies in p53-mutant cancers, which represent the majority of human solid tumors. Long-term BIBR 1532 treatment leads to progressive telomere shortening and eventual growth arrest independent of both p53 and pRb status [2], enabling senescence-focused research programs in genetically defined backgrounds that would be inaccessible with p53-dependent inhibitors.

Radiosensitizer Combination Studies in Solid Tumors

BIBR 1532 is the only small-molecule telomerase inhibitor with peer-reviewed, in vivo-validated radiosensitization data. At low, non-cytotoxic concentrations, BIBR 1532 enhances ionizing radiation-induced telomere dysfunction and inhibits the ATM/CHK1 DNA damage repair pathway, resulting in synergistic antitumor efficacy without systemic toxicity in mouse xenograft models [3]. This evidence positions BIBR 1532 as the preferred telomerase-targeting agent for preclinical radiobiology research, including combination studies with fractionated radiation protocols, proton therapy, or stereotactic body radiation therapy (SBRT). Procurement of alternative telomerase inhibitors for radiation combination studies would necessitate de novo radiosensitization validation.

Leukemia Research with Hematopoietic Progenitor Sparing

For ex vivo and in vitro studies of leukemia biology, BIBR 1532 provides a critical advantage: it inhibits proliferation of multiple leukemia cell lines (JVM13, Nalm-1, HL-60, Jurkat, AML) with IC₅₀ values in the 52–56 µM range while sparing the proliferative capacity of normal hematopoietic progenitor cells [4]. This therapeutic discrimination between malignant and normal hematopoietic populations is not uniformly observed across telomerase inhibitor chemotypes and should be a key selection criterion when procuring compounds for hematological malignancy research. BIBR 1532's non-nucleosidic, small-molecule nature also facilitates intracellular delivery without specialized transfection protocols, unlike oligonucleotide-based alternatives such as imetelstat [5].

Structural Biology Targeting the TERT Thumb Domain

BIBR 1532 is the only telomerase inhibitor for which a co-crystal structure with the TERT catalytic subunit has been solved and publicly deposited (PDB ID: 5CQG, resolution 2.3 Å) [6]. The structure reveals that BIBR 1532 binds to a conserved hydrophobic FVYL motif on the outer surface of the TERT thumb domain, a site distinct from the deoxyribonucleotide-binding and DNA primer-binding sites. This structural information, combined with the extensive structure-activity relationship (SAR) data from the 30-analog study [7], makes BIBR 1532 the optimal starting point for structure-based drug design, pharmacophore modeling, molecular dynamics simulations, and virtual screening campaigns targeting the telomerase thumb domain allosteric site. The FVYL pocket's clinical relevance is further underscored by its association with dyskeratosis congenita and aplastic anemia mutations [6].

Application
Selection Property
Validation Focus
p53-independent senescence studies
p53-independent pathway response
Telomere shortening and senescence markers in p53-mutant models
Radiation-combination model studies
Reported radiosensitization context (ATM/CHK1)
Ionizing radiation synergy endpoints; verify in your tumor models
Hematopoietic malignancy cell studies
Discrimination in malignant vs. normal hematopoietic cells
Proliferation and viability in leukemia vs. normal progenitor cells
Structural biology of TERT thumb domain
Co-crystal structure availability (PDB 5CQG)
Allosteric binding site characterization and SAR-guided design
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